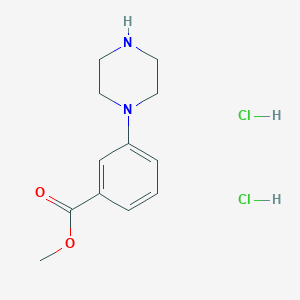

Methyl 3-(piperazin-1-yl)benzoate dihydrochloride

Description

Methyl 3-(piperazin-1-yl)benzoate dihydrochloride is a piperazine-containing benzoate derivative. Its structure features a piperazine ring attached to the meta-position of a methyl benzoate moiety, with two hydrochloride counterions enhancing solubility and stability. This compound is frequently utilized in medicinal chemistry as a building block for drug discovery, particularly in the development of central nervous system (CNS) agents and antimicrobials.

Properties

IUPAC Name |

methyl 3-piperazin-1-ylbenzoate;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2.2ClH/c1-16-12(15)10-3-2-4-11(9-10)14-7-5-13-6-8-14;;/h2-4,9,13H,5-8H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOVMIUVFIDNTEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)N2CCNCC2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(piperazin-1-yl)benzoate dihydrochloride typically involves the reaction of methyl 3-aminobenzoate with piperazine in the presence of a suitable solvent and catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems ensures consistent quality and yield of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(piperazin-1-yl)benzoate dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Methyl 3-(piperazin-1-yl)benzoate dihydrochloride is a piperazine derivative featuring a benzoate moiety, with the chemical formula C₁₂H₁₈Cl₂N₂O₂. The presence of two hydrochloride groups enhances its water solubility, making it useful in various research contexts due to its structural properties and biological activities.

Scientific Research Applications

This compound is significantly applied in scientific research across chemistry, biology, medicine, and industry. It is used as an intermediate in synthesizing complex organic molecules and pharmaceuticals. In biology, it serves in studying enzyme inhibitors and receptor ligands, while in medicine, it's explored for potential therapeutic effects in various medical conditions. Additionally, it is used in the production of specialty chemicals and materials in industry.

Pharmaceutical Applications

This compound serves as a precursor in synthesizing pharmaceuticals. The compound incorporates functional groups commonly found in bioactive molecules. Research indicates that derivatives of piperazine compounds often possess antibacterial properties and have been evaluated for efficacy against various bacterial strains, showing potential as antimicrobial agents.

Biochemical Analysis

This compound plays a significant role in biochemical reactions through interactions with enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, such as sirtuin 2 (SIRT2), which regulates cellular processes like aging and metabolism. Its influence on cell function involves modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, inhibiting SIRT2 can lead to changes in the acetylation status of histones, affecting the transcription of genes involved in cell cycle regulation, apoptosis, and stress responses. The molecular mechanism of action involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of SIRT2, inhibiting its deacetylase activity.

Mechanism of Action

The mechanism of action of Methyl 3-(piperazin-1-yl)benzoate dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Structural Analogues from Quinoline-4-Carbonyl Series (C1–C7)

Compounds C1–C7 () share a common scaffold with Methyl 3-(piperazin-1-yl)benzoate dihydrochloride, differing in the substituents on the quinoline-carbonyl-piperazine group. For example:

- C1 (Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate): Features a phenyl-substituted quinoline linked via a piperazine-carbonyl group.

- C3 (Methyl 4-(4-(2-(4-Chlorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate): Incorporates a 4-chlorophenyl group, enhancing electron-withdrawing properties.

Key Differences :

- This compound lacks the quinoline moiety, resulting in a simpler, more flexible structure with reduced molecular weight (~284–350 g/mol vs. ~500–600 g/mol for C1–C7) .

N-Methyl-3-(piperazin-1-yl)benzamide dihydrochloride

This analog () replaces the benzoate ester with a benzamide group.

| Parameter | This compound | N-Methyl-3-(piperazin-1-yl)benzamide dihydrochloride |

|---|---|---|

| Functional Group | Ester (-COOCH₃) | Amide (-CONHCH₃) |

| Molecular Weight | Not explicitly stated (estimated ~300–350 g/mol) | 235.72 g/mol |

| Stability | Ester hydrolysis possible under basic conditions | Amide group more resistant to hydrolysis |

The amide derivative may exhibit improved metabolic stability, while the ester version could serve as a prodrug .

Methyl 3-[(4-aminopiperidin-1-yl)methyl]benzoate dihydrochloride

This compound () replaces the piperazine ring with a 4-aminopiperidine group connected via a methylene linker.

| Parameter | This compound | Methyl 3-[(4-aminopiperidin-1-yl)methyl]benzoate dihydrochloride |

|---|---|---|

| Ring Structure | Piperazine (6-membered, 2 nitrogens) | 4-Aminopiperidine (6-membered, 1 nitrogen) |

| Molecular Formula | Not explicitly stated | C₁₄H₂₁ClN₂O₂ |

| Molar Mass | ~300–350 g/mol (estimated) | 284.78 g/mol |

Ziprasidone-Related Compound ()

3-(Piperazin-1-yl)benzo[d]isothiazole monohydrochloride, a Ziprasidone impurity, shares the piperazine ring but incorporates a benzisothiazole core. This structure is critical in antipsychotic activity, highlighting the piperazine moiety’s role in CNS drug design. This compound’s simpler structure may lack the isothiazole ring’s electron-deficient properties, which are essential for dopamine receptor antagonism .

Notes and Limitations

- Data Availability : Molecular weights and CAS numbers for some compounds (e.g., this compound) are incomplete, necessitating additional experimental validation .

- Structural Diversity: While piperazine derivatives are versatile, substituent choice (e.g., ester vs. amide, quinoline vs. benzisothiazole) profoundly impacts biological activity and physicochemical properties.

This analysis underscores the importance of structural modifications in optimizing drug-like properties, with this compound serving as a flexible scaffold for further derivatization.

Biological Activity

Methyl 3-(piperazin-1-yl)benzoate dihydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the compound’s biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a benzoate group substituted with a piperazine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical applications. The molecular formula is with a molecular weight of approximately 256.73 g/mol.

The compound's biological activity is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It has been shown to inhibit sirtuin 2 (SIRT2), an enzyme involved in cellular processes such as aging and metabolism. Inhibition of SIRT2 affects the acetylation status of histones, leading to altered gene expression related to cell cycle regulation and apoptosis.

- Receptor Binding : this compound exhibits binding affinity to several receptors, including serotonin receptors, which are crucial in mood regulation and other physiological processes.

Antimicrobial Activity

Studies have indicated that compounds similar to methyl 3-(piperazin-1-yl)benzoate exhibit antimicrobial properties. For example, derivatives with piperazine structures have shown effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds against pathogens like E. coli and S. aureus ranged from 1 × 10^-5 to 1 × 10^-6 mg/mL .

Anticancer Activity

Research has demonstrated that piperazine derivatives can possess significant anticancer activity. For instance, the compound has been evaluated for its effects on human breast cancer cell lines (MCF-7), showing IC50 values in the low micromolar range, indicating potential for further development as an anticancer agent .

Case Studies

- Inhibition of SIRT2 : A study highlighted the compound's ability to inhibit SIRT2 effectively, leading to changes in gene transcription related to cell proliferation and survival. This mechanism suggests potential applications in cancer therapy.

- Antimicrobial Efficacy : In a comparative study, methyl 3-(piperazin-1-yl)benzoate was tested against standard antibiotics, demonstrating superior efficacy against resistant bacterial strains, thus supporting its use as a lead compound for new antimicrobial agents .

Data Table: Biological Activity Summary

Q & A

Q. What are the recommended synthetic routes for preparing methyl 3-(piperazin-1-yl)benzoate dihydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting methyl 3-bromobenzoate with piperazine under alkaline conditions (e.g., K₂CO₃ in DMF at 80–100°C) to form the free base, followed by dihydrochloride salt formation using HCl . Optimization includes:

- Temperature control : Elevated temperatures (≥80°C) improve reaction rates but may increase side products like N-oxide derivatives .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of piperazine .

- Purification : Recrystallization from ethanol/water mixtures yields high-purity dihydrochloride salts (>95%) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Key techniques include:

- HPLC-UV/MS : For purity assessment (e.g., C18 column, 0.1% TFA in water/acetonitrile gradient) .

- NMR spectroscopy : Confirm substitution patterns (e.g., aromatic protons at δ 7.3–8.1 ppm, piperazine CH₂ signals at δ 2.5–3.5 ppm) .

- Elemental analysis : Validate stoichiometry of dihydrochloride (e.g., Cl⁻ content ~21.4%) .

- Melting point : Reported range 187–190°C for analogous piperazine derivatives .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer:

- Solubility : Highly soluble in water (>50 mg/mL) and polar solvents (DMSO, methanol); insoluble in non-polar solvents .

- Stability :

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data linked to impurity profiles?

Methodological Answer: Impurities (e.g., unreacted starting materials, N-alkylated byproducts) may confound bioassays. Strategies include:

- HPLC spiking : Compare retention times with reference standards (e.g., LGC Standards’ Imp. B or F) to identify contaminants .

- Dose-response curves : Test purified vs. crude batches to isolate impurity-driven effects .

- LC-MS/MS : Quantify trace impurities (detection limit ≤0.1%) using MRM transitions specific to common byproducts .

Q. What experimental designs are recommended for studying receptor-binding interactions involving this compound?

Methodological Answer:

- Radioligand displacement assays : Use tritiated analogs (e.g., ³H-labeled piperazine derivatives) to measure affinity for serotonin/dopamine receptors .

- Molecular docking : Model interactions using crystallographic data (PDB IDs: e.g., 4IB4 for 5-HT₂A receptors) .

- Functional assays : Measure cAMP inhibition or calcium flux in HEK293 cells transfected with target GPCRs .

Q. How can reaction yields be improved for large-scale synthesis without compromising purity?

Methodological Answer:

Q. What strategies mitigate instability in aqueous solutions during in vitro studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.